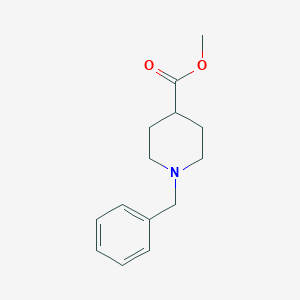

Methyl 1-benzylpiperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOZSPRDEKPWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465832 | |

| Record name | Methyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10315-06-7 | |

| Record name | Methyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Core Moiety

Methyl 1-benzylpiperidine-4-carboxylate is more than a mere chemical compound; it is a pivotal structural scaffold in medicinal chemistry. Its significance is most pronounced as a key intermediate in the synthesis of high-potency, short-acting opioid analgesics, such as remifentanil and other novel fentanyl analogues.[1][2] The strategic placement of the benzyl group on the piperidine nitrogen and the methyl ester at the 4-position provides a versatile platform for further molecular elaboration. Understanding the nuances of its synthesis is therefore critical for chemists engaged in the development of next-generation therapeutics. This guide provides an in-depth exploration of the primary synthetic mechanisms, offering field-proven insights into protocol optimization and mechanistic causality.

Compound Profile:

Part 1: Core Synthesis Mechanisms—A Dichotomy of Approach

The synthesis of this compound is predominantly achieved through two robust and reliable synthetic strategies: direct N-alkylation and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Direct N-Alkylation: The Workhorse SN2 Pathway

The most straightforward and widely employed method is the direct N-benzylation of a pre-existing piperidine-4-carboxylate core. This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.

Mechanistic Rationale: The secondary amine nitrogen of the starting material, methyl piperidine-4-carboxylate (also known as methyl isonipecotate), possesses a lone pair of electrons, rendering it nucleophilic. This nucleophile directly attacks the electrophilic benzylic carbon of a suitable benzylating agent, such as benzyl chloride or benzyl bromide. The reaction proceeds via a single, concerted transition state where the nitrogen-carbon bond is formed simultaneously as the carbon-halide bond is broken. The presence of a non-nucleophilic base is crucial to neutralize the hydrohalic acid (e.g., HCl) byproduct, thereby preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

Caption: Diagram 1: Sₙ2 N-Benzylation Mechanism.

Reductive Amination: The In Situ Pathway

An elegant alternative, reductive amination, constructs the target molecule by forming the carbon-nitrogen bond through an iminium ion intermediate, which is subsequently reduced in the same reaction vessel.

Mechanistic Rationale: This pathway commences with the reaction between methyl piperidine-4-carboxylate and benzaldehyde. The amine nitrogen attacks the carbonyl carbon of the aldehyde, and after a series of proton transfers and the elimination of a water molecule, a tertiary iminium ion is formed. This electrophilic iminium ion is then reduced in situ by a hydride-donating reagent. A key advantage of this method is its high atom economy and the ability to perform it as a one-pot synthesis. The choice of reducing agent is critical; it must be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance for the slightly acidic conditions that favor iminium ion formation.

Caption: Diagram 2: Reductive Amination Pathway.

Part 2: Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating explanations for key procedural choices to ensure reproducibility and high yield.

Protocol 1: Synthesis via Direct N-Alkylation

This protocol is adapted from established industrial methods and provides a robust route to the target compound with high purity.[4]

A. Materials & Reagents

| Reagent | M.W. | Amount | Moles | Rationale |

| Ethyl Isonipecotate* | 157.21 | 50.0 g | 0.318 | Starting nucleophile. |

| Benzyl Chloride | 126.58 | 42.0 g | 0.332 | Electrophilic benzyl source. |

| Potassium Carbonate | 138.21 | 60.0 g | 0.434 | Heterogeneous base to neutralize HCl byproduct. |

| Toluene | - | 250 mL | - | Solvent with appropriate boiling point for reflux. |

*Note: While the topic specifies the methyl ester, many literature procedures use the ethyl ester (ethyl isonipecotate) interchangeably. The reactivity is nearly identical. For the methyl ester (M.W. 143.18), one would start with 45.5 g (0.318 mol).

B. Step-by-Step Methodology

-

Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl isonipecotate (50.0 g, 0.318 mol) and toluene (150 mL).

-

Base Addition: Add anhydrous potassium carbonate (60.0 g, 0.434 mol). Stir the resulting suspension for 15 minutes at room temperature. Causality: This ensures the base is well-dispersed to efficiently scavenge the HCl as it is formed.

-

Reagent Addition: Add benzyl chloride (42.0 g, 0.332 mol) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4 hours.[4] Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) mobile phase.

-

Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Quench the reaction by adding water (100 mL) and stir vigorously.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic (toluene) layer. Extract the aqueous layer again with toluene (100 mL) to recover any residual product.

-

Purification: Combine the organic layers and wash with a saturated brine solution (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow liquid.[4] A typical yield for this procedure is approximately 91%.[4]

Protocol 2: Synthesis via Reductive Amination

This protocol offers a milder, alternative route that avoids heating and alkyl halides.

A. Materials & Reagents

| Reagent | M.W. | Amount | Moles | Rationale |

| Methyl Isonipecotate | 143.18 | 10.0 g | 0.070 | Starting amine. |

| Benzaldehyde | 106.12 | 7.4 g | 0.070 | Electrophilic carbonyl source. |

| Sodium Triacetoxyborohydride | 211.94 | 17.8 g | 0.084 | Mild, selective reducing agent for iminium ions. |

| Dichloromethane (DCM) | - | 200 mL | - | Anhydrous solvent for the reaction. |

| Acetic Acid (Glacial) | 60.05 | ~0.4 mL | ~0.007 | Catalyst to promote iminium ion formation. |

B. Step-by-Step Methodology

-

Vessel Preparation: In a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl isonipecotate (10.0 g, 0.070 mol) and benzaldehyde (7.4 g, 0.070 mol) in anhydrous dichloromethane (200 mL).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (~10 mol%). Stir the solution at room temperature for 30 minutes. Causality: The acid catalyzes the dehydration step required to form the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (17.8 g, 0.084 mol) portion-wise over 15 minutes. Causality: Portion-wise addition helps control any potential exotherm and off-gassing.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure product.

Part 3: Concluding Remarks and Best Practices

The synthesis of this compound is a well-established process fundamental to certain areas of pharmaceutical development.

-

Direct N-Alkylation is often preferred for its simplicity, high yields, and ease of scale-up, especially when cost-effective starting materials are available.[4] The primary consideration is the effective neutralization of the acid byproduct.

-

Reductive Amination provides a valuable alternative, particularly when working with more sensitive substrates, as it proceeds under milder conditions.[5][6] The success of this method hinges on the formation of the iminium intermediate and the choice of a selective reducing agent.

For both methods, rigorous characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to confirm its identity and purity.[3][7] This ensures the quality of this critical intermediate as it proceeds to subsequent, often more complex, stages of a drug synthesis campaign.

References

-

PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Haded, A. A., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(21), 7537. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ivanović, M. D., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 66(10), 793-803. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.

- Google Patents. (n.d.). US3303198A - Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same.

-

PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... Retrieved from [Link]

-

Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. Retrieved from [Link]

-

Grifagni, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

-

Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Current Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

-

Gediya, L., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(1), 368-377. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

-

Advent Chembio. (n.d.). This compound, 95%. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. (n.d.). EP3091007A1 - Process for the preparation of piperidine compounds.

-

Chen, J., et al. (2018). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Angewandte Chemie International Edition, 57(28), 8759-8763. Retrieved from [Link]

Sources

- 1. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C14H19NO2 | CID 11436222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Physicochemical properties of "Methyl 1-benzylpiperidine-4-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-benzylpiperidine-4-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted piperidine derivative that serves as a crucial building block and intermediate in the landscape of modern organic and medicinal chemistry.[1] Its structural scaffold, featuring a piperidine ring N-substituted with a benzyl group and a methyl ester at the 4-position, makes it a versatile precursor for the synthesis of a wide array of complex molecules, most notably in the pharmaceutical industry.[1] This compound is instrumental in the development of analgesics, psychoactive drugs, and other therapeutic agents.[1] A prominent example of its application is as a key intermediate in the synthesis of Donepezil, a second-generation reversible acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[2][3]

This guide provides a comprehensive overview of the essential physicochemical properties, spectral characteristics, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step in any scientific investigation. The nomenclature and structural representation provide the universal language for its properties and reactivity.

-

IUPAC Name: this compound[4]

-

Synonyms: 1-Benzylpiperidine-4-carboxylic acid methyl ester, Methyl N-benzylisonipecotinate, N-Benzylisonipecotic acid methyl ester[4][5]

-

CAS Number: 10315-06-7[4]

-

Molecular Formula: C₁₄H₁₉NO₂[4]

-

Molecular Weight: 233.31 g/mol [4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 115 °C | [5] |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 7.86 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

-

Boiling Point: The reported boiling point of 115 °C is likely measured under reduced pressure. High molecular weight amines and esters often require vacuum distillation to prevent thermal decomposition that can occur at their atmospheric boiling points.

-

pKa: The predicted pKa of 7.86 is attributed to the tertiary amine within the piperidine ring.[5] This basic nitrogen is readily protonated under acidic conditions, a property that is crucial for its manipulation in synthesis and for the solubility of its salt forms in aqueous media.

-

Solubility: While specific quantitative data is sparse, it is characterized as being soluble in organic solvents.[1] Its structural analogue, methyl piperidine-4-carboxylate, is described as slightly soluble in water, suggesting the benzyl group would further decrease aqueous solubility.[6]

-

Stability: The compound is generally stable under recommended storage conditions (2-8°C, inert atmosphere).[5][6] It is incompatible with strong oxidizing agents, which can react with the tertiary amine or other parts of the molecule.[6][7]

Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for verifying the identity and purity of a chemical compound. The key methods for this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. Key expected signals would include:

-

¹³C NMR: Carbon NMR reveals the different carbon environments. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the methyl ester carbon, and the various carbons of the piperidine ring.[4]

-

-

Mass Spectrometry (MS):

-

MS is used to determine the molecular weight and fragmentation pattern. For this compound, a molecular ion peak corresponding to its molecular weight (233.31 g/mol ) would be expected in techniques like GC-MS.[4]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy identifies functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group would be a prominent feature, typically around 1730 cm⁻¹.

-

Authoritative spectral data for this compound and its analogues can be found in databases such as PubChem and SpectraBase.[4][9]

Synthesis and Reactivity

This compound is typically synthesized via one of two primary routes: N-alkylation of a pre-formed piperidine ester or esterification of a pre-formed N-benzylated piperidine acid.

A common synthetic pathway involves the N-alkylation of Methyl piperidine-4-carboxylate (also known as methyl isonipecotate) with benzyl chloride or benzyl bromide.[3] This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the benzylic carbon, displacing the halide. A base, such as potassium carbonate, is typically used to neutralize the hydrohalic acid formed during the reaction.[3]

Caption: General workflow for the synthesis via N-alkylation.

The compound is a valuable intermediate. For instance, it can be reduced to form (1-benzylpiperidin-4-yl)methanol or hydrolyzed to yield 1-benzylpiperidine-4-carboxylic acid.[2][3] It is also a direct precursor to N-benzyl-4-piperidinecarboxaldehyde through reduction with agents like diisobutylaluminum hydride (DIBAL-H).[2][8]

Experimental Protocol: Synthesis of N-benzyl-4-piperidinecarboxaldehyde

This protocol describes the reduction of the methyl ester to the corresponding aldehyde, a critical step in the synthesis of many pharmaceutical targets. This process must be carefully controlled to prevent over-reduction to the alcohol.

Objective: To synthesize N-benzyl-4-piperidinecarboxaldehyde from this compound via reduction.

Causality: Diisobutylaluminum hydride (DIBAL-H) is chosen as the reducing agent because, at low temperatures, it can selectively reduce esters to aldehydes.[8] Performing the reaction at -78°C (a dry ice/acetone bath) is critical to stop the reaction at the aldehyde stage and prevent the formation of the corresponding alcohol.[8] Toluene is a suitable non-protic solvent that remains liquid at this temperature.

Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound in anhydrous toluene under an inert nitrogen atmosphere.[8]

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[8]

-

Addition of Reductant: Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene dropwise via a syringe, ensuring the internal temperature does not rise significantly.[8]

-

Reaction: Stir the mixture at -78°C for approximately 1 hour.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[2]

-

Quenching: Carefully quench the reaction by the slow addition of methanol at -78°C.[8] This step is exothermic and must be done with caution to safely destroy any excess DIBAL-H.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours.[8]

-

Filtration: Filter the resulting mixture through a pad of Celite to remove aluminum salts. Wash the filter cake with methanol or dichloromethane.[2][8]

-

Isolation: Combine the filtrates and concentrate them under reduced pressure to yield the crude N-benzyl-4-piperidinecarboxaldehyde, which can be used directly or purified further by vacuum distillation.[8]

Applications and Significance in Drug Development

The primary value of this compound lies in its role as a versatile intermediate for pharmacologically active compounds.

-

Precursor to Donepezil: It is a key starting material for synthesizing N-benzyl-4-piperidinecarboxaldehyde, which is subsequently condensed with 5,6-dimethoxy-1-indanone in the multi-step synthesis of Donepezil, a cornerstone medication for Alzheimer's disease.[2][3]

-

Analgesic Research: The piperidine scaffold is central to many potent analgesics. This compound provides a convenient entry point for creating derivatives of fentanyl and other opioid receptor modulators.

-

General Chemical Synthesis: Its structure allows for diverse chemical modifications. The ester can be hydrolyzed, reduced, or converted to an amide, while the benzyl group can be removed via catalytic hydrogenation to provide a secondary amine for further functionalization.[1] This flexibility makes it a valuable tool in constructing libraries of compounds for drug discovery screening.

Safety and Handling

While comprehensive toxicological data is not thoroughly established, information from safety data sheets (SDS) for this compound and its close analogues provides guidance for safe handling.

-

Hazards: It is considered irritating to the eyes, respiratory system, and skin.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Hand Protection: Wear suitable protective gloves to prevent skin exposure.[7]

-

Skin and Body Protection: Wear appropriate protective clothing.[7]

-

-

Handling:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][12]

Conclusion

This compound is more than a simple organic molecule; it is a pivotal intermediate that bridges basic chemical synthesis with advanced pharmaceutical development. Its well-defined physicochemical properties, predictable reactivity, and central role in the synthesis of high-value compounds like Donepezil underscore its importance. A thorough understanding of its characteristics, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its synthetic potential in the pursuit of novel chemical entities and therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

-

ChemBK. (2024, April 9). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

-

Reliable Supplier. (n.d.). High-Quality this compound (CAS: 10315-06-7). Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Gaonkar, S. L., et al. (2017). An Efficient and Industrially Viable Synthesis of Donepezil Hydrochloride. Asian Journal of Chemistry, 29(9), 1999-2002. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound | C14H19NO2 | CID 11436222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. prepchem.com [prepchem.com]

- 9. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 1-benzylpiperidine-4-carboxylate

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for methyl 1-benzylpiperidine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, supported by established principles of NMR spectroscopy. We will delve into the structural elucidation of this molecule, explaining the causality behind chemical shifts and coupling patterns, and provide a foundational experimental protocol for data acquisition.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₄H₁₉NO₂, is a key synthetic intermediate in medicinal chemistry.[1] Its structure features a central piperidine ring, a flexible N-benzyl group, and a methyl carboxylate moiety at the C4 position. Understanding the precise three-dimensional arrangement and electronic environment of this molecule is paramount for its application in the synthesis of pharmacologically active agents. NMR spectroscopy serves as the most powerful tool for this purpose, providing unambiguous insights into the molecular framework. This guide will dissect the ¹H and ¹³C NMR spectra to assign each signal to its corresponding nucleus within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for the aromatic protons of the benzyl group, the piperidine ring protons, the benzylic methylene protons, and the methyl ester protons.

A reported ¹H NMR spectrum in CDCl₃ shows the following key signals[2]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35-7.25 | multiplet | 5H | Phenyl (C₆H₅) |

| 3.69 | singlet | 3H | Methoxy (-OCH₃) |

| 3.51 | singlet | 2H | Benzylic (-CH₂-Ph) |

| 2.87 | doublet | 2H | Piperidine H-2ax, H-6ax |

| 2.32 | multiplet | 1H | Piperidine H-4 |

| 2.07-2.01 | multiplet | 2H | Piperidine H-2eq, H-6eq |

| 1.92-1.87 | multiplet | 2H | Piperidine H-3ax, H-5ax |

| 1.84-1.75 | multiplet | 2H | Piperidine H-3eq, H-5eq |

Interpretation and Rationale:

-

Aromatic Region (7.35-7.25 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group. The overlapping signals correspond to the ortho, meta, and para protons.

-

Methoxy Protons (3.69 ppm): The sharp singlet at 3.69 ppm, integrating to 3 protons, is unequivocally assigned to the methyl protons of the ester group (-COOCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Benzylic Protons (3.51 ppm): The singlet at 3.51 ppm, integrating to 2 protons, corresponds to the methylene protons of the benzyl group (-CH₂-Ph). These protons are adjacent to the nitrogen atom and the phenyl ring, resulting in a characteristic downfield shift. The appearance as a singlet indicates free rotation around the N-CH₂ and CH₂-Ph bonds on the NMR timescale.

-

Piperidine Ring Protons (1.75-2.87 ppm): The signals for the piperidine ring protons are more complex due to the chair conformation of the ring and the resulting axial and equatorial positions.

-

The protons on C-2 and C-6 (alpha to the nitrogen) are the most deshielded of the ring protons. The axial protons (H-2ax, H-6ax) appear as a doublet around 2.87 ppm. The equatorial protons (H-2eq, H-6eq) are found further upfield in the 2.01-2.07 ppm region.

-

The proton at C-4, being attached to the carbon bearing the ester group, appears as a multiplet around 2.32 ppm.

-

The protons on C-3 and C-5 are split into axial and equatorial signals, appearing as complex multiplets in the upfield region (1.75-1.92 ppm).

-

The following diagram illustrates the proton assignments on the molecular structure.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, we expect to see 11 distinct signals, accounting for the molecular symmetry (C2/C6 and C3/C5 pairs in the piperidine ring).

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 | C=O (Ester) | The carbonyl carbon is highly deshielded and appears far downfield.[3][4] |

| ~138 | C (ipso-Benzyl) | The quaternary carbon of the phenyl ring attached to the methylene group. |

| ~129 | CH (ortho-Benzyl) | Aromatic carbons. |

| ~128 | CH (meta-Benzyl) | Aromatic carbons. |

| ~127 | CH (para-Benzyl) | Aromatic carbons. |

| ~63 | CH₂ (Benzylic) | The benzylic carbon is deshielded by the adjacent nitrogen and phenyl ring.[5] |

| ~53 | CH₂ (C-2, C-6) | Carbons alpha to the nitrogen are deshielded. |

| ~51 | CH₃ (Methoxy) | The methyl carbon of the ester group. |

| ~41 | CH (C-4) | The methine carbon of the piperidine ring. |

| ~28 | CH₂ (C-3, C-5) | Aliphatic carbons of the piperidine ring. |

Note: The chemical shifts for the ¹³C NMR are typical estimated values based on spectral data of analogous structures and general chemical shift tables.[3][4][6] Experimental values may vary slightly.

Interpretation and Rationale:

-

Carbonyl Carbon (~175 ppm): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons (~127-138 ppm): The six carbons of the phenyl ring give rise to four signals due to symmetry. The quaternary ipso-carbon (attached to the benzylic CH₂) is typically found around 138 ppm, while the protonated carbons (ortho, meta, para) appear between 127 and 129 ppm.

-

Benzylic and Methoxy Carbons (~63 and ~51 ppm): The benzylic carbon (-CH₂-Ph) is shifted downfield to approximately 63 ppm due to its attachment to both the aromatic ring and the nitrogen atom. The methoxy carbon (-OCH₃) appears around 51 ppm.

-

Piperidine Ring Carbons (~28-53 ppm): The C-2 and C-6 carbons, being adjacent to the nitrogen, are the most deshielded of the ring carbons and appear around 53 ppm. The C-4 carbon, substituted with the ester group, is found at approximately 41 ppm. The C-3 and C-5 carbons are the most shielded, appearing in the aliphatic region around 28 ppm.

The following diagram illustrates the carbon assignments on the molecular structure.

Caption: ¹³C NMR assignments for this compound.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Materials and Instrumentation:

-

Sample: this compound (approx. 5-10 mg for ¹H, 20-25 mg for ¹³C).

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 400 MHz or higher.

-

NMR Tubes: 5 mm high-precision NMR tubes.

Workflow Diagram:

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

-

Gently vortex or swirl the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp solvent peak with minimal distortion.

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

-

Perform peak picking on both spectra to generate a list of chemical shifts.

-

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a definitive structural confirmation of this compound. The chemical shifts, multiplicities, and integration values are all consistent with the proposed structure, offering a detailed electronic and conformational picture of the molecule. This guide serves as a robust reference for scientists working with this compound, ensuring accurate characterization and facilitating its use in further research and development.

References

-

Wikipedia. Piperidine. [Link]

-

Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". Royal Society of Chemistry. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Calgary. NMR Chemical Shifts. [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

- 1. This compound | C14H19NO2 | CID 11436222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 1-benzylpiperidine-4-carboxylate

Introduction

Methyl 1-benzylpiperidine-4-carboxylate is a member of the N-benzylpiperidine class of compounds, a structural motif frequently employed in medicinal chemistry and drug discovery due to its versatile physicochemical and biological properties.[1] Understanding the mass spectrometric behavior of this molecule is critical for its identification, structural elucidation, and quality control in research and development settings. This guide provides a detailed analysis of the expected fragmentation patterns of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, grounded in the fundamental principles of mass spectrometry and supported by literature on related structures.

The molecular structure, with a tertiary amine, a benzyl group, and a methyl ester, presents several predictable pathways for fragmentation. The basic nitrogen of the piperidine ring is a primary site for ionization or protonation, directing the subsequent fragmentation cascades.

Molecular Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Exact Mass | 233.1416 Da |

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of Electron Ionization (70 eV), the molecular ion (M⁺˙) is expected to be formed, though its abundance may be low due to the molecule's susceptibility to fragmentation. The primary fragmentation pathways in EI are driven by the presence of the nitrogen atom and the benzylic group, leading to characteristic cleavage events.

Key Fragmentation Pathways under EI

-

α-Cleavage: This is a dominant fragmentation pathway for amines.[2] Ionization on the nitrogen atom weakens the adjacent C-C bonds. The most significant α-cleavage event is the loss of the benzyl group. The benzylic C-N bond cleavage results in the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91 . This fragment often rearranges to the even more stable tropylium ion. The m/z 91 peak is typically the base peak or one of the most intense peaks in the EI spectrum of N-benzyl compounds.

-

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation. A common pathway involves the cleavage of the bond alpha to the nitrogen and beta to the ester group, leading to the loss of the carbomethoxy group (-COOCH₃, 59 Da), which could result in a fragment at m/z 174 .

-

Formation of Piperidinium Ion: Cleavage of the benzyl group can also leave the charge on the piperidine fragment, forming an ion at m/z 142 ([M - C₇H₇]⁺). This ion can undergo further fragmentation, such as the loss of the methyl group from the ester to yield a fragment at m/z 127 , or the loss of the entire methoxycarbonyl radical to yield a fragment at m/z 83 .

A proposed fragmentation scheme under EI is illustrated below.

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that, in positive ion mode, will readily protonate the basic nitrogen atom of the piperidine ring to form the pseudomolecular ion [M+H]⁺ at m/z 234.1 .[2][3] Collision-Induced Dissociation (CID) of this precursor ion will reveal characteristic fragmentation patterns.

Key Fragmentation Pathways under ESI-MS/MS

-

Loss of the Benzyl Group: Similar to EI, the most facile fragmentation is the cleavage of the N-CH₂ bond to the benzyl group. Under ESI conditions, this typically occurs via a charge-remote fragmentation or through the formation of an ion-neutral complex.[4] This results in the formation of the stable benzyl cation at m/z 91 . This is often the most abundant fragment ion.

-

Neutral Loss of Toluene: A common rearrangement in protonated benzylamines involves the transfer of a proton, followed by the elimination of a neutral molecule.[5] A potential pathway is the neutral loss of toluene (C₇H₈, 92 Da) from the [M+H]⁺ ion, leading to a fragment at m/z 142.1 .

-

Loss of the Methyl Ester Group: The ester functionality can also direct fragmentation. The loss of methanol (CH₃OH, 32 Da) from the protonated molecule can occur, yielding a fragment at m/z 202.1 . Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 174.1 .

The proposed ESI-MS/MS fragmentation pathway is depicted below.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted Fragment Ions

| m/z (EI) | m/z (ESI) | Proposed Formula | Proposed Structure/Origin |

| 233 | 234 | C₁₄H₁₉NO₂ | Molecular Ion (M⁺˙) / Protonated Molecule ([M+H]⁺) |

| 174 | 174 | C₁₁H₁₂N | [M - COOCH₃]⁺ / [M+H - CH₃OH - CO]⁺ |

| 142 | 142 | C₈H₁₂NO₂ | [M - C₇H₇]⁺ / [M+H - C₇H₈]⁺ |

| 91 | 91 | C₇H₇ | Benzyl/Tropylium Cation (Base Peak) |

| - | 202 | C₁₃H₁₆NO | [M+H - CH₃OH]⁺ |

| 83 | - | C₅H₉N | Piperidine ring fragment after loss of benzyl and ester |

Experimental Protocols

The following provides a general methodology for acquiring mass spectra of this compound.

Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

For GC-MS (EI), dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a suitable concentration (e.g., 10-100 µg/mL).

GC-MS (EI) Analysis Workflow

Caption: General workflow for GC-MS analysis with Electron Ionization.

LC-MS/MS (ESI) Analysis Workflow

Caption: General workflow for LC-MS/MS analysis with Electrospray Ionization.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by cleavages directed by the N-benzyl group. Under both EI and ESI conditions, the formation of the m/z 91 ion, corresponding to the stable benzyl/tropylium cation, is the most characteristic and likely most abundant fragment. Secondary fragmentation pathways involving the piperidine ring and the methyl ester group provide additional structural information. The soft ionization nature of ESI allows for the observation of the protonated molecule [M+H]⁺, making it an ideal technique for molecular weight determination and subsequent structural analysis via MS/MS. This guide provides a robust theoretical framework for researchers and scientists working with this compound, enabling confident identification and characterization in complex matrices.

References

-

Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 44(12), 1668–1675. Available at: [Link]

-

Guan, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(8), 1146-1155. Available at: [Link]

-

Glish, G. L., & Vachet, R. W. (2003). The gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 14(6), 624-633. Available at: [Link]

-

Zins, E. L., et al. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

-

Chai, Y., Jiang, K., & Pan, Y. (2010). Hydride transfer reactions via ion-neutral complex: Fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry, 45(5), 525-531. Available at: [Link]

-

Pivatto, M., et al. (2005). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Kato, L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279-1286. Available at: [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Djerassi, C., & Budzikiewicz, H. (1964). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 41(9), A641. Available at: [Link]

-

R Discovery. (1991). 5 - Mass Spectrometry of Piperidine Derivatives. Studies in Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

-

Venter, A., & Botha, J. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 689. Available at: [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 396-424. Available at: [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1364-1372. Available at: [Link]

-

Romero, E., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 10(15), 8472-8479. Available at: [Link]

-

PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C14H19NO2 | CID 11436222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 1-benzylpiperidine-4-carboxylate: A Comprehensive Technical Guide for Advanced Drug Development

CAS Number: 10315-06-7 | Molecular Formula: C₁₄H₁₉NO₂ | Molecular Weight: 233.31 g/mol

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Methyl 1-benzylpiperidine-4-carboxylate, a key intermediate in the synthesis of advanced therapeutic agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, synthesis, reactivity, and its pivotal role in the creation of potent analgesics.

Strategic Importance in Medicinal Chemistry

This compound serves as a cornerstone building block in the synthesis of several high-potency synthetic opioids, most notably derivatives of fentanyl such as remifentanil. Its rigid piperidine core and the presence of a reactive ester functional group make it an ideal scaffold for introducing the necessary pharmacophores for potent opioid receptor activity. The N-benzyl group not only protects the piperidine nitrogen during initial synthetic steps but also influences the overall reactivity of the molecule. Understanding the properties and handling of this intermediate is therefore critical for any research and development program focused on novel analgesics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis, purification, and characterization.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 10315-06-7 | [1] |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molecular Weight | 233.31 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | Est. 120-125 °C at 0.5 mmHg | [3] |

| Density | ~1.093 g/cm³ (Predicted) | [4] |

| Refractive Index (n20/D) | Est. 1.52-1.54 | [5] |

| Solubility | Moderately soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water. | [6] |

| Storage Temperature | 2-8°C (Refrigerator) | [2][4] |

Note: Some values are estimated based on closely related structures due to limited direct experimental data for this specific compound.

Spectroscopic Data

While public access to the direct spectra is limited, the expected spectroscopic characteristics are well-defined based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (~3.5 ppm), a singlet for the methyl ester protons (~3.6 ppm), and a series of multiplets for the piperidine ring protons (typically in the 1.5-3.0 ppm range).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the ester at approximately 175 ppm. The aromatic carbons of the benzyl group will appear in the 127-138 ppm region. The benzylic carbon is expected around 63 ppm, the methoxy carbon around 51 ppm, and the piperidine ring carbons will resonate in the 28-53 ppm range.[7]

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 233 or 234, respectively. A prominent fragment is often observed at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺).

Synthesis and Manufacturing

The most common and efficient synthesis of this compound is achieved through the N-alkylation of Methyl 4-piperidinecarboxylate (also known as methyl isonipecotate) with a benzyl halide.

Synthetic Workflow

The synthesis can be visualized as a straightforward nucleophilic substitution reaction.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: N-Alkylation of Methyl 4-piperidinecarboxylate

This protocol is adapted from established procedures for N-alkylation of piperidine derivatives.

Materials:

-

Methyl 4-piperidinecarboxylate hydrochloride (1 equivalent)

-

Benzyl bromide (1.1 equivalents)

-

Triethylamine (2.2 equivalents) or Potassium Carbonate (2.5 equivalents)

-

Anhydrous Acetonitrile or DMF

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-piperidinecarboxylate hydrochloride and anhydrous acetonitrile.

-

Add triethylamine to the suspension and stir for 15-20 minutes at room temperature to liberate the free base.

-

Slowly add benzyl bromide to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight, or heat to reflux for 4-6 hours to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound as a colorless to pale yellow oil.

Reactivity and Downstream Applications

This compound is a versatile intermediate with two primary sites of reactivity: the ester and the N-benzyl group.

Key Reactions

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 1-benzylpiperidine-4-carboxylic acid.

-

Amide Formation: The ester can be converted to an amide by reaction with an amine.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 1-benzyl-4-(hydroxymethyl)piperidine, using a strong reducing agent like lithium aluminum hydride.

-

N-Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), which is a crucial step in the synthesis of many target molecules.

Central Role in Remifentanil Synthesis

A prime example of its application is in the multi-step synthesis of the potent, short-acting opioid analgesic, remifentanil. The following diagram outlines a generalized synthetic pathway.

Caption: Generalized synthetic pathway to Remifentanil.

This pathway highlights the strategic utility of this compound as a scaffold upon which the key functionalities of the final drug are constructed.[8]

Safety, Handling, and Toxicological Considerations

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a non-negotiable intermediate for research and development in the field of synthetic opioids and other complex nitrogen-containing heterocyclic compounds. Its well-defined physicochemical properties and predictable reactivity make it a reliable and versatile building block. A comprehensive understanding of its synthesis, handling, and downstream applications, as detailed in this guide, is paramount for its safe and effective utilization in the advancement of medicinal chemistry and drug discovery.

References

-

PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. Available at: [Link]

- Google Patents. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Lookchem. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Defense Technical Information Center. SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. Available at: [Link]

- Google Patents. US20100048908A1 - Process for Remifentanil Synthesis.

-

ChemBK. Ethyl 1-benzylpiperidine-4-carboxylate. Available at: [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Organic Syntheses. Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Available at: [Link]

-

PubChem. 1-Benzylpiperidine-4-carboxylic acid. Available at: [Link]

-

Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

-

ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

-

Chemdad. This compound. Available at: [Link]

Sources

- 1. This compound | C14H19NO2 | CID 11436222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. 4-氨基-1-苄基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. REMIFENTANIL synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. lookchem.com [lookchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

Solubility and stability of "Methyl 1-benzylpiperidine-4-carboxylate"

An In-Depth Technical Guide to the Solubility and Stability of Methyl 1-benzylpiperidine-4-carboxylate

Introduction

This compound (CAS: 10315-06-7) is a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development.[1] Structurally, it is a piperidine derivative featuring a benzyl group on the nitrogen atom and a methyl ester at the 4-position.[2] This compound serves as a critical building block in the synthesis of more complex molecules, including analgesics and psychoactive drugs.[1] For researchers, process chemists, and formulation scientists, a comprehensive understanding of its physicochemical properties—specifically its solubility and stability—is not merely academic. It is a prerequisite for robust process development, rational solvent selection, effective purification, stable formulation design, and regulatory compliance.

This guide provides a detailed examination of the solubility and stability profile of this compound. Moving beyond a simple data sheet, we will explore the causal relationships between its molecular structure and its behavior in various chemical environments. We will also outline field-proven, self-validating experimental protocols for characterizing these critical attributes, ensuring that researchers can generate reliable and reproducible data.

Section 1: Physicochemical Profile

The fundamental physicochemical properties of a compound dictate its behavior. The presence of a lipophilic benzyl group, a basic tertiary amine, and a hydrolyzable methyl ester within the same molecule creates a nuanced profile that directly influences its solubility and stability.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO₂ | [2] |

| Molecular Weight | 233.31 g/mol | [2] |

| Appearance | White or off-white crystalline powder | [3] |

| Boiling Point | 310.8 °C at 760 mmHg | [3] |

| Density | 1.093 g/cm³ | [3] |

| Flash Point | 108.4 °C | [3] |

| Calculated LogP (XLogP3) | 2.1 | [2] |

| Vapor Pressure | 0.001 mmHg at 25 °C |[3] |

The calculated LogP of 2.1 suggests a moderate lipophilicity, indicating that the compound will likely exhibit good solubility in a range of organic solvents.[1][2] The tertiary amine introduces a basic center, implying that its aqueous solubility will be highly dependent on pH.

Section 2: Solubility Characterization

Solubility is a critical parameter for everything from reaction kinetics to purification and formulation. A thorough characterization requires assessing solubility in both aqueous and organic systems.

Theoretical Assessment & Structural Rationale

The structure of this compound contains distinct functional groups that govern its solubility:

-

Tertiary Amine: The piperidine nitrogen is a basic site. In acidic aqueous solutions (pH < pKa), the amine will be protonated, forming a cationic species. This salt form is expected to have significantly higher aqueous solubility than the free base.

-

Methyl Ester: The ester group can act as a hydrogen bond acceptor, contributing modestly to solubility in protic solvents.

-

Benzyl and Piperidine Rings: These hydrocarbon portions of the molecule are nonpolar and contribute to its lipophilic character, favoring solubility in organic solvents.

Based on this analysis, we can predict pH-dependent solubility in water and good solubility in moderately polar to nonpolar organic solvents.[1]

Experimental Workflow for Solubility Determination

A systematic approach is essential for accurately quantifying solubility. The shake-flask method is a reliable and widely accepted standard. The following workflow provides a robust framework for this determination.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of this compound (enough to ensure undissolved solids remain) to a series of vials, each containing a known volume of a selected solvent (e.g., water, pH 4.0 buffer, pH 7.4 buffer, methanol, acetonitrile, dichloromethane).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand until the excess solid has settled. Carefully withdraw a sample of the supernatant.

-

Clarification: To ensure no solid particulates are included in the analysis, filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) or centrifuge at high speed.

-

Quantification: Prepare a calibrated concentration curve using a validated HPLC-UV method. Dilute the clarified supernatant to fall within the linear range of the calibration curve and analyze.

-

Calculation: Determine the concentration of the compound in the supernatant from the calibration curve and multiply by the dilution factor to obtain the equilibrium solubility.

Section 3: Stability Profile and Degradation Pathways

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities. Forced degradation (stress testing) is the cornerstone of this evaluation, designed to accelerate the formation of degradation products that could arise under normal conditions.[4]

Predicted Degradation Pathways

The functional groups in this compound suggest several potential degradation pathways.

-

Hydrolytic Degradation: The methyl ester is the most labile functional group. It is susceptible to cleavage via hydrolysis under both acidic and basic conditions. This reaction yields 1-benzylpiperidine-4-carboxylic acid and methanol as the primary degradation products.[5][6] This is considered the most probable degradation route under aqueous conditions.

Caption: Primary Degradation Pathway via Ester Hydrolysis.

-

Oxidative Degradation: The tertiary amine and the benzylic C-H bonds are potential sites for oxidation. Exposure to oxidizing agents could lead to the formation of an N-oxide at the piperidine nitrogen or oxidation at the benzylic carbon. This is supported by general chemical principles and safety information suggesting incompatibility with oxidizing agents.[7]

-

Thermal Degradation: While the compound has a high boiling point, prolonged exposure to extreme heat can lead to decomposition. The specific pathways are complex but may involve fragmentation of the molecule.

-

Photodegradation: The benzyl group contains a chromophore that can absorb UV light. While no specific data is available, photostability should be assessed according to ICH Q1B guidelines, as light exposure could potentially initiate radical-based degradation pathways.

Section 4: Experimental Protocols for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the parent compound without interference from any degradation products, excipients, or impurities.[4][8] Developing such a method is a self-validating process that begins with forced degradation.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products and assess the stability-indicating capability of the analytical method.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.[5] Keep at room temperature for 1 hour. Cool, neutralize with 1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute for analysis.

-

Thermal Degradation: Store a solid sample of the compound in an oven at 105 °C for 24 hours. Dissolve a known weight of the stressed sample and dilute for analysis. Also, heat a stock solution at 80 °C for 24 hours.

-

Photostability: Expose a solid sample and a solution sample to UV and visible light according to ICH Q1B guidelines (e.g., total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze against a dark control.

-

Control Sample: A sample of the stock solution stored under normal conditions (e.g., 4 °C, protected from light) should be analyzed concurrently.

Protocol: Development of a Stability-Indicating HPLC-UV Method

Causality: The choice of chromatographic conditions is driven by the need to resolve the moderately polar parent compound from potentially more polar (e.g., the carboxylic acid from hydrolysis) or less polar degradation products. A reversed-phase C18 column is the logical starting point.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm (or a more specific wavelength determined by UV scan).

-

Injection Volume: 10 µL.

Validation of Stability-Indicating Properties: Analyze all samples from the forced degradation study using this method. The method is considered stability-indicating if:

-

The peak for the parent compound is well-resolved from all degradation product peaks (Resolution > 2).

-

A mass balance is achieved, where the decrease in the parent peak area corresponds reasonably to the sum of the areas of the degradation product peaks.

-

Peak purity analysis (using a photodiode array detector) confirms that the parent peak is spectrally pure in all stressed samples.

Section 5: Recommended Storage and Handling

Based on the compound's chemical nature and potential degradation pathways, the following storage and handling procedures are recommended to maintain its integrity:

-

Storage Conditions: Store in a cool, dry place in tightly sealed containers to protect from moisture. For long-term storage, refrigeration (2-8 °C) is advisable.

-

Protection from Light: Store in amber vials or in a dark location to prevent potential photodegradation.

-

Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent chemical degradation.[7]

Conclusion

This compound is a compound of moderate lipophilicity with predictable, structure-based solubility and stability characteristics. Its solubility is governed by the interplay between its lipophilic rings and its pH-sensitive basic nitrogen, making it soluble in many organic solvents and demonstrating pH-dependent aqueous solubility. The primary stability concern is the hydrolytic cleavage of its methyl ester group, a reaction readily accelerated by acidic or basic conditions. A systematic approach using forced degradation studies coupled with the development of a stability-indicating HPLC method is essential for fully characterizing its stability profile. The insights and protocols provided in this guide equip researchers and drug development professionals with the necessary tools to confidently handle, analyze, and formulate this critical synthetic intermediate, ensuring the quality and success of their scientific endeavors.

References

-

PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. National Center for Biotechnology Information.[Link]

-

PubChem. this compound. National Center for Biotechnology Information.[Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Pharmaffiliates. High-Quality this compound (CAS: 10315-06-7) - Reliable Supplier. Pharmaffiliates.[Link]

-

PubChem. 1-Benzylpiperidine-4-carboxylic acid. National Center for Biotechnology Information.[Link]

-

Chemdad. this compound. Chongqing Chemdad Co., Ltd.[Link]

-

Usiena Air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. University of Siena Institutional Repository.[Link]

-

IntechOpen. Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen.[Link]

-

Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.[Link]

-

PubMed. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. National Library of Medicine.[Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | C14H19NO2 | CID 11436222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 6. 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 1-benzylpiperidine-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of Methyl 1-benzylpiperidine-4-carboxylate. As a molecule of interest in medicinal chemistry and organic synthesis, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel derivatives. This document details the journey from synthesis and crystallization to data acquisition, structure solution, and in-depth structural analysis, offering field-proven insights into the causality behind key experimental choices.

Introduction: The Significance of Structural Elucidation

This compound is a versatile scaffold in synthetic chemistry, often utilized as a building block for more complex molecules, including pharmaceutically active compounds.[1][2] The piperidine ring is a common motif in numerous drugs, and its conformation, along with the orientation of its substituents, can significantly influence biological activity. A precise understanding of the molecule's three-dimensional geometry at the atomic level, which can be unambiguously determined by single-crystal X-ray crystallography, is therefore invaluable.[3] This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals the nature of intermolecular interactions that govern the crystal packing.[3] Such information is critical for computational modeling, drug design, and understanding the solid-state properties of the compound.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A prerequisite for any crystallographic study is the availability of high-quality single crystals. This begins with the efficient synthesis of the target compound, followed by a meticulous crystallization process.

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the N-alkylation of a piperidine precursor.[4] A typical synthetic route is outlined below:

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: To a solution of methyl piperidine-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, add a base like potassium carbonate (1.5 eq).

-

N-Alkylation: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is removed under reduced pressure.

-